molecular formula C52H97NO18S B8627815 Eromycin

Eromycin

Cat. No.: B8627815
M. Wt: 1056.4 g/mol
InChI Key: AWMFUEJKWXESNL-WZICQLLOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin estolate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Erythromycin estolate is known for its effectiveness in treating respiratory tract infections, skin infections, and other bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythromycin estolate is synthesized by esterifying erythromycin with propionic acid and dodecyl sulfate. The reaction involves the formation of erythromycin 2’-propionate, which is then reacted with dodecyl sulfate to form erythromycin estolate .

Industrial Production Methods: The industrial production of erythromycin estolate involves several steps:

  • Fermentation: Erythromycin is produced through the fermentation of Saccharopolyspora erythraea.
  • Extraction: The erythromycin is extracted from the fermentation broth.
  • Esterification: Erythromycin is esterified with propionic acid to form erythromycin 2’-propionate.
  • Sulfation: The erythromycin 2’-propionate is reacted with dodecyl sulfate to form erythromycin estolate.
  • Purification: The final product is purified and formulated into various dosage forms .

Chemical Reactions Analysis

Types of Reactions: Erythromycin estolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of erythromycin, which may have different pharmacological properties .

Scientific Research Applications

Erythromycin estolate has a wide range of scientific research applications:

Mechanism of Action

Erythromycin estolate is part of the macrolide group of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin.

Comparison:

Uniqueness: Erythromycin estolate is unique due to its specific esterification, which enhances its stability and absorption compared to erythromycin base .

Comparison with Similar Compounds

Properties

Molecular Formula

C52H97NO18S

Molecular Weight

1056.4 g/mol

IUPAC Name

[4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate

InChI

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21?,22+,23?,24-,25?,26?,27-,29?,31+,32?,33-,34?,35-,37?,38-,39?,40-;/m1./s1

InChI Key

AWMFUEJKWXESNL-WZICQLLOSA-N

Isomeric SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O

SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eromycin
Reactant of Route 2
Reactant of Route 2
Eromycin
Reactant of Route 3
Reactant of Route 3
Eromycin
Reactant of Route 4
Eromycin
Reactant of Route 5
Eromycin
Reactant of Route 6
Eromycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.